molecular formula C10H9NO3S B577204 6-Ethoxy-1,3-benzothiazole-2-carboxylic acid CAS No. 13789-94-1

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B577204
CAS No.: 13789-94-1
M. Wt: 223.246
InChI Key: RVVPHWORZKOUDL-UHFFFAOYSA-N
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Description

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO3S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of an ethoxy group at the 6th position and a carboxylic acid group at the 2nd position of the benzothiazole ring.

Preparation Methods

The synthesis of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Ethoxy-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPHWORZKOUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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